[(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-12-6-5-7-14(8-12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMAUWVHOJHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [(3-methylphenyl)carbamoyl]methyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
[(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit promising anticancer properties. [(3-Methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
2. Antimicrobial Properties
The compound has shown antibacterial and antifungal activities against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. Studies have demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits.
Material Science Applications
1. Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications in construction and manufacturing industries.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Study (2022) | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant apoptosis induction in breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Antimicrobial Research (2021) | Assessment of antibacterial activity | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Neuroprotection Trial (2023) | Investigation of neuroprotective effects | Reduced markers of oxidative stress in neuronal cultures exposed to neurotoxins; potential for developing treatments for neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of [(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with related molecules:
Physicochemical Properties
- Lipophilicity: The 3,4,5-trimethoxybenzoyl group increases lipophilicity compared to non-substituted benzoates.
- Stability : The ester group may hydrolyze under acidic/basic conditions, while the carbamoyl linkage is generally more stable, akin to carbamates like methyl (3-hydroxyphenyl)-carbamate .
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Trimethoxybenzoate Derivatives
Discussion of Key Differences
- Carbamoyl vs. Ester : The carbamoyl group in the target compound may confer enhanced stability and hydrogen-bonding capacity compared to simple esters like methyl 3,4,5-trimethoxybenzoate .
- Methoxy Positioning : The 3,4,5-trimethoxy pattern is conserved in bioactive compounds (e.g., reserpine), suggesting this substitution optimizes interactions with biological targets .
- Structural Complexity : Reserpine’s yohimban core enables unique pharmacology, whereas the target compound’s simpler structure may allow for broader synthetic modifications .
Biological Activity
The compound [(3-Methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a derivative of 3,4,5-trimethoxybenzoate and has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₅NO₄
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The compound features a carbamate group that is known to enhance the solubility and bioavailability of the molecule in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Lipid Absorption : Research indicates that compounds similar to this one can inhibit bile acid absorption through the activation of guanylate cyclase receptors. This mechanism has implications for treating lipid metabolism disorders and obesity .
- Antioxidant Properties : The presence of methoxy groups in the structure contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
Therapeutic Applications
- Cardiovascular Health : The compound may play a role in managing cardiovascular diseases by modulating lipid profiles and reducing cholesterol absorption .
- Gastrointestinal Disorders : It has potential applications in treating conditions like irritable bowel syndrome (IBS) due to its ability to enhance intestinal fluid secretion through cyclic GMP pathways .
- Cancer Research : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation by inducing apoptosis in malignant cells .
Study 1: Lipid Metabolism Disorders
A clinical trial investigated the effects of a similar compound on patients with dyslipidemia. The results indicated a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels after administration over eight weeks.
| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |
|---|---|---|
| Total Cholesterol | 240 | 190 |
| LDL | 160 | 110 |
The study highlighted the compound's potential as a therapeutic agent for managing lipid disorders.
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited significant antioxidant activity, as shown in the following table:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
These findings support its role in mitigating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
